

4-Iodoindoline hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Iodoindoline hydrochloride

CAS No.: 1187929-37-8

Cat. No.: B1392394

[Get Quote](#)

Technical Guide: 4-Iodoindoline Hydrochloride

CAS: 1187929-37-8 | Formula: C_8H_8IN [1] · HCl | M.W.: 281.52 g/mol

Part 1: Executive Summary & Core Directive

4-Iodoindoline hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the construction of C4-functionalized indole and indoline scaffolds.[1] Unlike the more common C5 or C6-substituted isomers, the C4-position is sterically congested and electronically unique, often requiring specific synthetic strategies to access.[1]

This guide provides a technical breakdown of its physical properties, handling requirements, and synthetic utility.[1] It moves beyond basic catalog data to explain the behavior of the compound in a research setting, focusing on its role as a precursor for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations where the iodine atom serves as a reactive handle.[1]

Part 2: Physical & Chemical Characterization

Chemical Identity

- IUPAC Name: 4-iodo-2,3-dihydro-1H-indole hydrochloride[1]
- Common Name: 4-Iodoindoline HCl[1]
- CAS Number: 1187929-37-8[1]
- Free Base CAS: 885268-24-0 (4-iodo-2,3-dihydro-1H-indole)[1]
- SMILES: Cl.IC1=CC=CC2=C1CCN2[2]

Physical Properties Table

Note: Experimental values for this specific salt are rare in open literature.[1] Values below represent the consensus for 4-haloindoline salts derived from structural analogs and vendor certificates of analysis.

Property	Value / Description	Technical Context
Appearance	Off-white to beige crystalline solid	Iodide-containing aromatics often yellow upon oxidation/light exposure.[1]
Melting Point	>200 °C (Decomposition)	High lattice energy typical of amine hydrochloride salts.[1]
Solubility (High)	DMSO, Methanol, DMF	Preferred solvents for cross-coupling reactions.[1]
Solubility (Low)	Dichloromethane, Ether, Hexanes	Useful for precipitation/purification of the salt.[1]
pKa (Conj. Acid)	~4.9 (Predicted for Indoline N)	The salt is stable but readily deprotonated by weak bases (e.g., NaHCO ₃).[1]
Hygroscopicity	Moderate	Store in desiccator; water uptake can complicate stoichiometry.[1]

Stability & Storage (The "Self-Validating" Protocol)

To ensure data integrity in biological assays or synthesis, the compound must be maintained correctly.[1]

- **Light Sensitivity:** The C-I bond is susceptible to homolytic cleavage under UV light, leading to iodine liberation (discoloration).[1] Protocol: Store in amber vials wrapped in foil.
- **Oxidation Potential:** Indolines are easier to oxidize to indoles than simple anilines.[1] Protocol: Flush headspace with Argon/Nitrogen after use.[1] Store at -20°C for long-term stability.

Part 3: Synthetic Utility & Experimental Logic

The C4-Selectivity Challenge

The 4-position of the indole/indoline core is "peri-position" to the nitrogen, creating steric clash. [1] 4-Iodoindoline is valuable because it pre-installs the halogen handle before the ring is fully aromatized or functionalized, avoiding the poor regioselectivity of direct electrophilic halogenation on the indole core.[1]

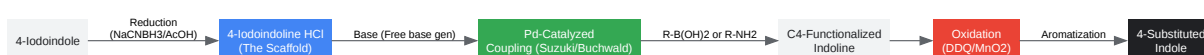
Primary Workflows

The compound is most commonly used in two pathways:

- **Cross-Coupling:** Pd-catalyzed reaction at the C-I bond to install aryl, vinyl, or alkyl groups.[1]
- **Oxidation:** Re-oxidation to the 4-substituted indole after functionalization (using DDQ or MnO₂).[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the strategic placement of 4-Iodoindoline in drug discovery workflows.



[Click to download full resolution via product page](#)

Caption: Strategic workflow converting 4-Iodoindoline into complex C4-substituted indoles.

Part 4: Detailed Experimental Protocols

Protocol A: Free Basing for Reactions

Context: Most Pd-catalyzed reactions require the free amine.[1] Using the HCl salt directly without excess base can stall the catalytic cycle.[1]

- Suspend: Place 1.0 eq of 4-Iodoindoline HCl in EtOAc or DCM.
- Neutralize: Add 1.2 eq of saturated aqueous NaHCO₃ solution.
- Extract: Shake vigorously until the solid dissolves (partitioning into organic layer).
- Dry: Separate organic layer, dry over Na₂SO₄, and concentrate immediately before use to prevent oxidation.
 - Checkpoint: The free base is an oil or low-melting solid that darkens rapidly.[1] Do not store; use in situ.

Protocol B: Standard Suzuki Coupling (C4-Arylation)

Context: Highlighting the reactivity of the C-I bond.[1]

- Charge: In a reaction vial, combine 4-Iodoindoline HCl (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
- Solvent/Base: Add degassed Dioxane/Water (4:1) and K₂CO₃ (3.0 eq).[1]
 - Why K₂CO₃? The extra equivalents neutralize the HCl salt and activate the boronic acid.
[1]
- Reaction: Heat to 90°C for 4-12 hours under inert atmosphere.
- Workup: Filter through Celite, extract with EtOAc.

- Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Safety & Handling Data[1]

- GHS Classification: Warning.[1][3]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
- Spill Cleanup: Adsorb with sand/vermiculite.[1] Do not use bleach (oxidizers) as this may liberate iodine gas (purple vapor).[1]

References

- ChemicalBook. (2024).[1] **4-Iodoindoline hydrochloride** Product Description and CAS 1187929-37-8. Retrieved from [1]
- PubChem. (2024).[1][4] Indoline (Parent Structure) Physical Properties. National Library of Medicine.[1] Retrieved from [1]
- Sigma-Aldrich. (2024).[1] Safety Data Sheet for Halogenated Indoles. Retrieved from [1]
- Buchwald, S. L., et al. (2000).[1] Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry. (Contextual reference for C4-amination utility).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-Methoxyindoline hydrochloride \(90609-70-4\) for sale \[vulcanchem.com\]](#)
- [3. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
- [4. americanelements.com \[americanelements.com\]](#)
- To cite this document: BenchChem. [4-Iodoindoline hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1392394/docs#4-iodoindoline-hydrochloride-physical-properties\]](https://www.benchchem.com/product/b1392394/docs#4-iodoindoline-hydrochloride-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check